

The Function of dBRD9 in Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *dBRD9 dihydrochloride*

Cat. No.: *B2640953*

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Executive Summary

dBRD9 is a potent and selective heterobifunctional chemical degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the Bromodomain-containing protein 9 (BRD9) for ubiquitination and subsequent proteasomal degradation. BRD9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF or GBAF. By inducing the degradation of BRD9, dBRD9 serves as a powerful chemical tool to probe the biological functions of BRD9 and as a potential therapeutic agent in various diseases, particularly cancer. This guide provides a comprehensive overview of the function of dBRD9 in cells, including its mechanism of action, its impact on cellular pathways, and detailed methodologies for its study.

The Target: BRD9 and the ncBAF Complex

BRD9 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins through its bromodomain.^[1] It is a defining component of the ncBAF complex, which is one of three major subtypes of the mammalian SWI/SNF chromatin remodeling complexes.^[1] ^[2] The ncBAF complex plays a crucial role in regulating gene expression by altering chromatin structure and accessibility.^[1] Unlike other BAF complexes, ncBAF uniquely contains BRD9.^[3]

The core function of BRD9 within the ncBAF complex is to anchor the complex to specific chromatin regions, thereby influencing the transcription of target genes.^[3] BRD9's role is

critical in various cellular processes, and its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML), synovial sarcoma, malignant rhabdoid tumors, and prostate cancer.[4][5]

Mechanism of Action of dBRD9

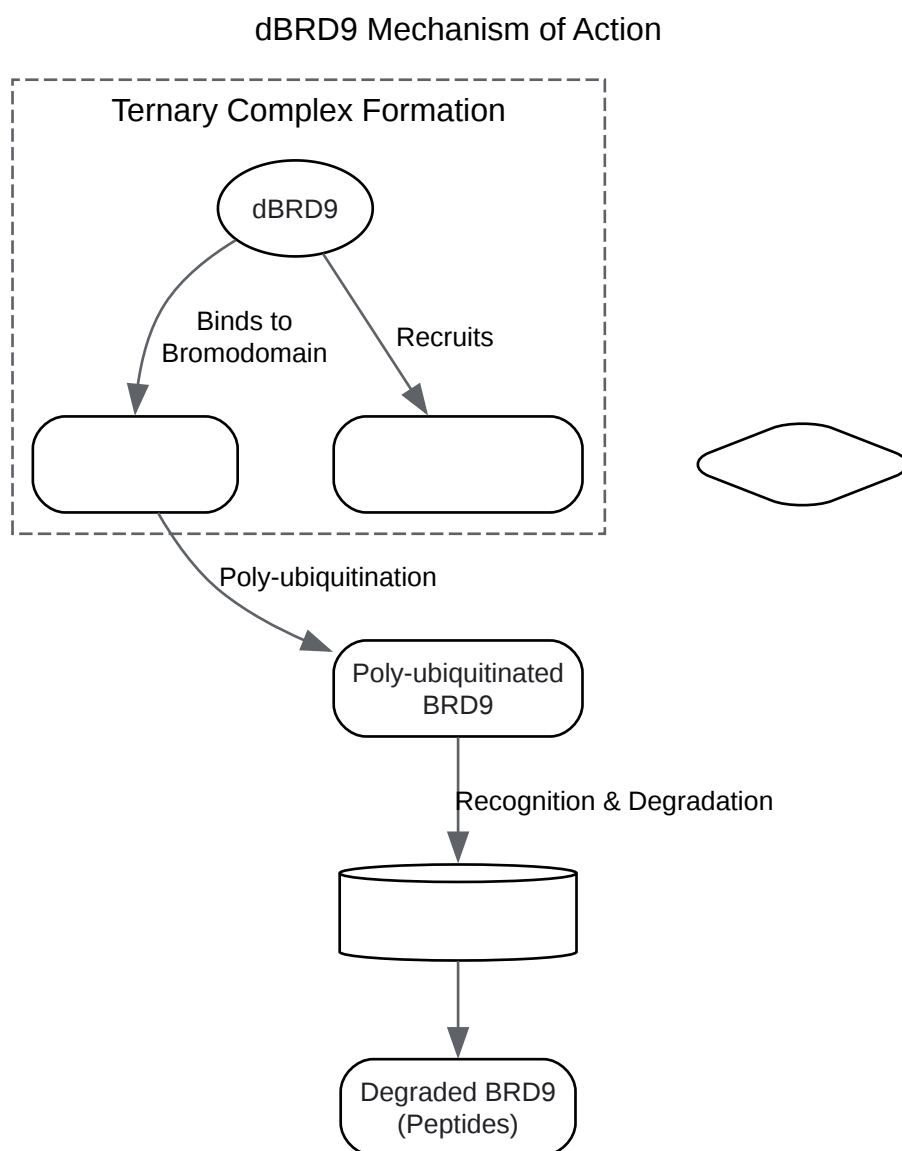
dBRD9 is a bifunctional molecule that consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[6][7] The primary function of dBRD9 is to induce the selective degradation of the BRD9 protein.[8]

The mechanism proceeds as follows:

- **Ternary Complex Formation:** dBRD9 simultaneously binds to the bromodomain of BRD9 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[7]
- **Ubiquitination:** The proximity induced by the ternary complex formation allows the E3 ligase to polyubiquitinate BRD9.
- **Proteasomal Degradation:** The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[8]

This targeted degradation of BRD9 leads to the functional inactivation of the ncBAF complex and subsequent downstream cellular effects.

Below is a diagram illustrating the mechanism of action of dBRD9.



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Caption: dBRD9 induces the degradation of BRD9 protein.

Quantitative Data on dBRD9 Activity

The efficacy of dBRD9 and its analogs has been quantified in various cellular contexts. The following tables summarize key quantitative data.

Table 1: Cellular Potency of BRD9 Degraders

Compound	Cell Line	Assay Type	Parameter	Value	Reference
dBRD9	MOLM-13	Degradation	IC50	104 nM	[6]
dBRD9-A	Multiple Myeloma Cell Lines	Cell Growth	IC50	10 - 100 nM	[9]
dBRD9	EOL-1, MOLM-13	Anti-proliferative	-	Potent effect at 0-100 nM	[8]
I-BRD9 (inhibitor)	LNCaP, VCaP, 22Rv1, C4-2	Cell Viability	IC50	~3 μ M	[10]

Table 2: Selectivity and Degradation Efficacy of dBRD9

Parameter	Cell Line	Treatment	Value	Reference
BRD9 Degradation	MOLM-13	100 nM dBRD9 for 2h	5.5-fold lower abundance	[8][11]
Off-target effects	MOLM-13	100 nM dBRD9 for 2h	99% of 7326 proteins differed <0.3-fold	[11]
BRD4/BRD7 levels	MOLM-13	0.5-5000 nM dBRD9 for 4h	No significant effect	[8]

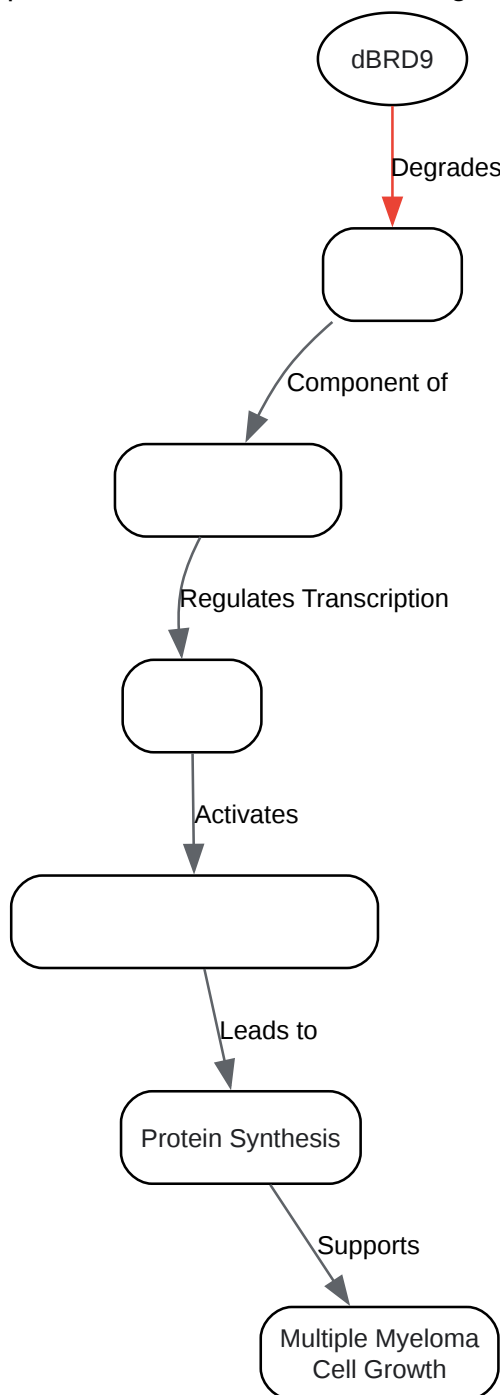
Impact of dBRD9 on Cellular Signaling Pathways

By inducing the degradation of BRD9, dBRD9 impacts several critical cellular signaling pathways.

Ribosome Biogenesis and Protein Synthesis

In multiple myeloma, BRD9 plays a crucial role in promoting ribosome biogenesis.[9] Depletion of BRD9 using dBRD9-A leads to the downregulation of genes involved in ribosome biogenesis and a decrease in the expression of the master regulator MYC, ultimately disrupting protein synthesis and inhibiting cell growth.[9]

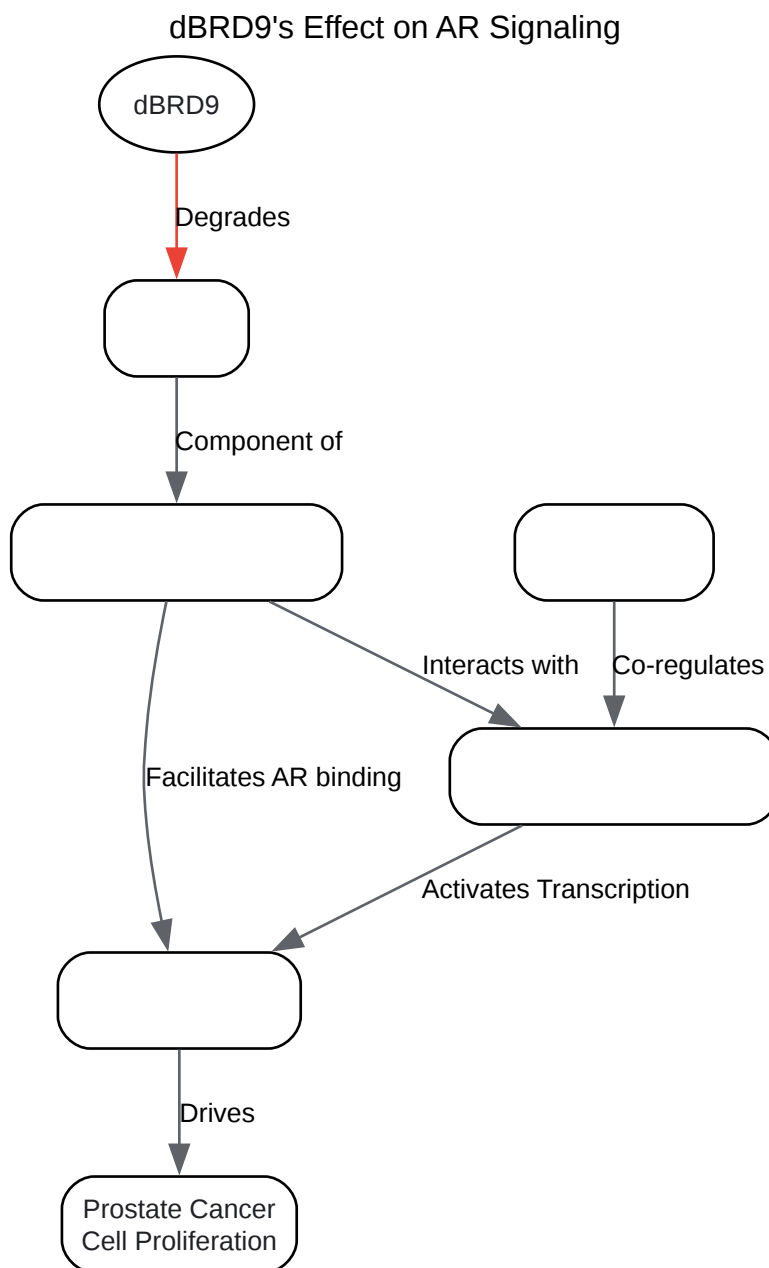
Impact of dBRD9 on Ribosome Biogenesis

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Caption: dBRD9 disrupts ribosome biogenesis in multiple myeloma.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, BRD9 is a critical regulator of androgen receptor (AR) signaling.^[10] BRD9 interacts with the AR and is required for its binding to target genes.^[8] The GBAF complex, through BRD9, cooperates with BET proteins (BRD2 and BRD4) to facilitate AR-dependent gene expression.^[10] Treatment with dBRD9 reduces the proliferation of AR-positive prostate cancer cells.^[10]



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